(6-isopropoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(6-propan-2-yloxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15(2)28-21-9-8-16(10-23-21)22(27)26-13-17-6-4-5-7-19(17)20(14-26)18-11-24-25(3)12-18/h4-12,15,20H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMTVLFDIVYEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-isopropoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.41 g/mol. The structure features a pyridine ring, a pyrazole moiety, and an isoquinoline derivative, which are known to contribute to various biological activities.
Anticancer Properties
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing the pyrazole group have been shown to inhibit tumor growth through various mechanisms:
- Inhibition of PI3K/AKT/mTOR Pathway : Research has demonstrated that certain pyrazole derivatives can effectively suppress tumor proliferation by targeting this critical signaling pathway involved in cell growth and survival .
- Xenograft Models : In vivo studies using mouse xenograft models have shown promising results, where compounds with similar structures significantly reduced tumor size at low doses .
Neuroprotective Effects
Compounds with isoquinoline structures are often investigated for neuroprotective effects. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
- Cognitive Function Improvement : Some studies suggest that isoquinoline derivatives can enhance cognitive functions in animal models by improving synaptic plasticity .
Study 1: Antitumor Activity
A study evaluated the effectiveness of a related compound in inhibiting the growth of various cancer cell lines. The results indicated that the compound showed a dose-dependent reduction in cell viability, particularly in breast cancer cells, suggesting potential therapeutic applications .
Study 2: Neuroprotection
In another investigation, a related isoquinoline derivative was tested for its neuroprotective properties in a model of Alzheimer's disease. The findings revealed that treatment with the compound led to decreased levels of amyloid-beta plaques and improved cognitive performance in treated animals .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Anticancer | PI3K/AKT/mTOR inhibition | Mouse xenograft | Significant tumor size reduction |
| Neuroprotection | Modulation of neurotransmitters | Alzheimer's model | Decreased amyloid-beta levels |
| Cognitive enhancement | Improvement in synaptic plasticity | Animal behavioral tests | Enhanced learning and memory |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Some notable applications include:
Neuroprotective Effects
Compounds containing pyridine and isoquinoline derivatives have been investigated for their neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating neurotransmitter systems or reducing oxidative stress. The specific effects of this compound on neurodegenerative pathways require further investigation.
Anti-inflammatory Activity
There is evidence that similar compounds possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes.
Pharmacological Applications
The compound's unique structure suggests several pharmacological applications:
Drug Development
Given its diverse biological activities, (6-isopropoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone could serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
Pharmaceutical Formulations
Research into the formulation of this compound into pharmaceutical preparations is ongoing. The stability and bioavailability of the compound in various formulations could enhance its therapeutic efficacy.
Case Studies and Research Findings
While specific case studies directly involving this compound are sparse, related compounds have been extensively studied:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs:
Pyrazole-Containing Derivatives
Compounds featuring pyrazole rings, such as those synthesized in (e.g., bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] ), demonstrate antimicrobial activity . Key differences include:
- Substituent diversity: The target compound integrates a dihydroisoquinoline-pyrazole hybrid, whereas derivatives focus on pyridine-pyrazole conjugates.
- Functional groups: The methanone linker in the target compound contrasts with the thioxo or cyano groups in analogs, which may influence solubility and target binding .
Dihydroisoquinoline-Based Compounds
describes 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one, which shares the dihydroisoquinoline core but replaces the pyrazole and pyridine groups with a pyrimidinone ring.
- Bioactivity implications: The amino group in ’s compound may enhance hydrogen-bonding interactions, whereas the methanone group in the target compound could improve metabolic stability .
Heterocyclic Hybrids
lists compounds like I-6230 and I-6373, which combine pyridazine/isoxazole with phenethylamino/thiobenzoate groups. While structurally distinct, these highlight the importance of heterocyclic diversity in modulating activity:
- Electron-deficient vs. electron-rich rings : The target compound’s pyridine and pyrazole rings are more electron-rich than pyridazine/isoxazole in , possibly altering target selectivity .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves coupling a 6-isopropoxypyridine carbonyl intermediate with a 4-(1-methylpyrazolyl)dihydroisoquinoline precursor, analogous to methods in for pyrazole derivatives .
- Structure-Activity Relationships (SAR) :
- The isopropoxy group may enhance lipophilicity, improving membrane permeability compared to smaller alkoxy substituents.
- The methylpyrazole could reduce metabolic degradation relative to unsubstituted pyrazoles .
Q & A
Q. What are the critical steps for synthesizing the compound with high purity and yield?
The synthesis of this compound involves multi-step organic reactions, typically including:
- Coupling reactions between pyridine and dihydroisoquinoline moieties under reflux conditions (e.g., xylene at 120°C for 24–30 hours) .
- Purification via recrystallization (methanol or ethanol) or column chromatography to isolate the final product .
- Key reagents : Acid chlorides for acylation, bases (e.g., NaH) for deprotonation, and catalysts like Pd for cross-coupling . Methodological Tip: Optimize reaction stoichiometry (1:1.4 molar ratio of reactants to chloranil) and monitor progress via TLC .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for pyrazole (δ 7.5–8.0 ppm), isoquinoline (δ 2.5–4.0 ppm), and methanone carbonyl (δ 180–190 ppm) .
- HRMS-ESI : Confirm molecular weight (e.g., 353.1408 g/mol) with <2 ppm error .
- IR spectroscopy : Identify carbonyl (C=O, ~1720 cm⁻¹) and aromatic C-H stretches .
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 2.22 (s, CH3), δ 7.52 (pyrazole) | |
| HRMS | [M+H]+ 353.1408 |
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (25–40°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyrazole or isoquinoline) impact biological activity?
Comparative studies of analogs suggest:
- Pyrazole substituents : Methyl groups enhance metabolic stability, while nitro groups increase electrophilicity and target binding .
- Isoquinoline modifications : Methoxy groups improve blood-brain barrier penetration .
| Analog Structure | Key Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| 6,7-Dimethoxyisoquinoline | Methoxy groups | ↑ Anticancer activity | |
| 4-Fluorophenyl methanone | Fluorine substitution | ↑ Neuroprotective effects |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., IC50 variability)?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .
- Address off-target effects : Perform kinome-wide profiling or chemoproteomics .
Q. How can computational methods predict metabolic pathways and toxicity?
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and hepatotoxicity .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation via CYP3A4) using molecular docking .
Data Contradiction Analysis
Q. Why do solubility predictions (logP) conflict with experimental data?
- Lipophilicity vs. crystallinity : High logP values may not account for crystalline lattice energy, reducing actual solubility. Use powder XRD to assess crystallinity .
- Counterion effects : Salt formation (e.g., hydrochloride) can improve solubility despite high logP .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating neuroprotective or anticancer activity?
- Neuroprotection : Transgenic mouse models (e.g., Aβ-overexpressing for Alzheimer’s) with dose-ranging studies (1–10 mg/kg, oral) .
- Anticancer : Xenograft models (e.g., HCT116 colorectal cancer) with biweekly tumor volume measurements .
Q. How to optimize bioavailability for CNS-targeted applications?
- Structural tweaks : Introduce halogen atoms (Cl, F) to enhance passive diffusion .
- Formulation : Use nanoemulsions or liposomes to bypass P-glycoprotein efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
